[4-Amino-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-1,3-thiazol-5-yl]-(2,3-dihydro-1,4-benzodioxin-7-yl)methanone

Catalog No.
S541550
CAS No.
443913-79-9
M.F
C23H25N5O3S
M. Wt
451.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-Amino-2-[[4-(4-methylpiperazin-1-yl)phenyl]amin...

CAS Number

443913-79-9

Product Name

[4-Amino-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-1,3-thiazol-5-yl]-(2,3-dihydro-1,4-benzodioxin-7-yl)methanone

IUPAC Name

[4-amino-2-[4-(4-methylpiperazin-1-yl)anilino]-1,3-thiazol-5-yl]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone

Molecular Formula

C23H25N5O3S

Molecular Weight

451.5 g/mol

InChI

InChI=1S/C23H25N5O3S/c1-27-8-10-28(11-9-27)17-5-3-16(4-6-17)25-23-26-22(24)21(32-23)20(29)15-2-7-18-19(14-15)31-13-12-30-18/h2-7,14H,8-13,24H2,1H3,(H,25,26)

InChI Key

YGEYFDLYGXSZCP-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC(=C(S3)C(=O)C4=CC5=C(C=C4)OCCO5)N

Solubility

Soluble in DMSO

Synonyms

Ro-0505124; Ro 0505124; Ro0505124.

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC(=C(S3)C(=O)C4=CC5=C(C=C4)OCCO5)N

Description

The exact mass of the compound [4-Amino-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-1,3-thiazol-5-yl]-(2,3-dihydro-1,4-benzodioxin-7-yl)methanone is 451.1678 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

The compound 4-Amino-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-1,3-thiazol-5-yl]-(2,3-dihydro-1,4-benzodioxin-7-yl)methanone is a complex organic molecule characterized by its diverse functional groups, including an amine, thiazole, and benzodioxin structures. The presence of these groups suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

The chemical reactivity of this compound can be analyzed through various biochemical pathways. It may undergo nucleophilic substitution reactions, where the amino group can act as a nucleophile. Additionally, it can participate in oxidation-reduction reactions, which are critical for metabolic processes. These reactions are often facilitated by enzymes that serve as catalysts, enhancing the rate of conversion and allowing the compound to interact with biological systems effectively

Preliminary studies suggest that this compound exhibits significant biological activity. It may interact with specific receptors or enzymes involved in disease pathways, potentially demonstrating antitumor or anti-inflammatory properties. The structure-activity relationship (SAR) indicates that modifications to the functional groups can significantly alter its biological efficacy .

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route may include:

  • Formation of the thiazole ring through cyclization reactions.
  • N-alkylation of the piperazine moiety to introduce the methyl group.
  • Coupling reactions to attach the benzodioxin unit to the thiazole framework.

Each step requires careful optimization of reaction conditions to maximize yield and purity.

This compound has potential applications in:

  • Pharmaceutical Development: Targeting specific diseases such as cancer or neurodegenerative disorders.
  • Biochemical Research: Serving as a tool for studying enzyme mechanisms or receptor interactions.
  • Drug Design: Acting as a lead compound for further modifications to enhance efficacy and reduce toxicity.

Interaction studies are crucial for understanding how this compound behaves in biological systems. Techniques such as molecular docking and high-throughput screening can be employed to evaluate its binding affinity to various targets. These studies help elucidate its mechanism of action and predict potential side effects based on structural similarities with known compounds .

Similar compounds include:

  • Phenothiazine derivatives: Known for their antipsychotic properties.
  • Benzodiazepines: Commonly used for their anxiolytic effects.
  • Piperazine derivatives: Often utilized in various pharmacological applications.

Comparison Table

CompoundKey FeaturesUnique Aspects
4-Amino-2-thiazoleDiverse functional groups; potential antitumorCombination of thiazole and benzodioxin moieties
Phenothiazine derivativesAntipsychotic properties; simpler structurePrimarily focused on neurological applications
BenzodiazepinesAnxiolytic effects; widely usedKnown for sedative properties
Piperazine derivativesVersatile pharmacological applicationsFocus on different receptor interactions

This compound stands out due to its unique combination of structural features, which may confer distinct biological activities compared to these similar compounds.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

451.16781085 g/mol

Monoisotopic Mass

451.16781085 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Ro-0505124

Dates

Modify: 2023-07-15
1. Burgess A, Wigan M, Giles N, Depinto W, Gillespie P, Stevens F, Gabrielli B. (2006) Inhibition of S/G2 phase CDK4 reduces mitotic fidelity. J. Biol. Chem., 281 (15): 9987-95.

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